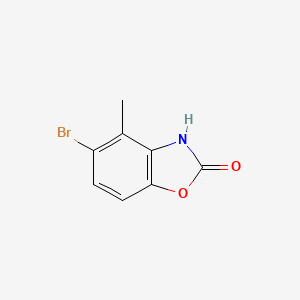

5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

IUPAC Name |

5-bromo-4-methyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-4-5(9)2-3-6-7(4)10-8(11)12-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHCNIOAZIDUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from the commercially available precursor, 4-bromo-3-methylphenol. This document details the strategic considerations behind the synthetic route, step-by-step experimental protocols, and the necessary safety precautions. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

The benzoxazolone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The target molecule, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, incorporates a specific substitution pattern that allows for further functionalization, making it a valuable intermediate for the synthesis of compound libraries.

The synthetic strategy outlined herein is a two-stage process:

-

Stage 1: Synthesis of the Key Intermediate, 2-amino-4-bromo-5-methylphenol. This stage involves the regioselective nitration of 4-bromo-3-methylphenol, followed by the reduction of the nitro group to an amine. The control of regioselectivity in the nitration step is critical for the successful synthesis of the desired isomer.

-

Stage 2: Cyclization to the Benzoxazolone Core. The synthesized o-aminophenol intermediate is then cyclized using a carbonylating agent to form the target benzoxazolone ring system.

This approach was chosen for its reliance on well-established and reliable chemical transformations, and the use of readily available starting materials.

Synthesis of the Key Intermediate: 2-amino-4-bromo-5-methylphenol

The successful synthesis of the target molecule is contingent on the preparation of the correctly substituted o-aminophenol precursor. The following two-step sequence from 4-bromo-3-methylphenol is proposed.

Step 1: Regioselective Nitration of 4-bromo-3-methylphenol

The introduction of a nitro group ortho to the hydroxyl group of 4-bromo-3-methylphenol is the crucial first step. The hydroxyl group is a strong ortho-, para-directing group. As the para position is blocked by the bromine atom, nitration is directed to the two ortho positions. The position between the bromine and methyl groups is sterically hindered. Therefore, the nitration is expected to occur predominantly at the position ortho to the hydroxyl group and adjacent to the methyl group. A mild and regioselective nitrating system is recommended to achieve the desired 4-bromo-3-methyl-2-nitrophenol.[1]

Experimental Protocol: Nitration of 4-bromo-3-methylphenol

-

Reagents and Solvents:

-

4-bromo-3-methylphenol

-

Ammonium nitrate (NH₄NO₃)

-

Potassium bisulfate (KHSO₄)

-

Acetonitrile

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ethyl acetate

-

-

Procedure:

-

To a solution of 4-bromo-3-methylphenol (1.0 eq) in acetonitrile, add ammonium nitrate (2.0 eq) and a catalytic amount of potassium bisulfate (0.05 eq).

-

Stir the mixture at reflux temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.

-

Wash the residue with acetonitrile.

-

To the combined filtrate, add anhydrous sodium sulfate to remove any residual water.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product, 4-bromo-3-methyl-2-nitrophenol.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Reduction of 4-bromo-3-methyl-2-nitrophenol

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reducing agents can be employed; however, a chemoselective method is preferred to avoid the reduction of the aromatic bromine. A system of sodium borohydride in the presence of a transition metal catalyst, such as nickel(II) acetate, is an effective and mild option for this transformation.[2]

Experimental Protocol: Reduction of 4-bromo-3-methyl-2-nitrophenol

-

Reagents and Solvents:

-

4-bromo-3-methyl-2-nitrophenol

-

Sodium borohydride (NaBH₄)

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 4-bromo-3-methyl-2-nitrophenol (1.0 eq) in a mixture of acetonitrile and water.

-

To this solution, add nickel(II) acetate tetrahydrate (catalytic amount) followed by the portion-wise addition of sodium borohydride (excess, e.g., 4.0 eq) at room temperature.

-

Stir the reaction mixture at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, quench the excess sodium borohydride by the careful addition of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-bromo-5-methylphenol.

-

The crude product can be purified by column chromatography if necessary.

-

Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

The final step in the synthesis is the cyclization of the o-aminophenol intermediate to the desired benzoxazolone. This is efficiently achieved by reacting the aminophenol with a carbonylating agent. N,N'-Carbonyldiimidazole (CDI) is a safe and effective alternative to highly toxic phosgene or its derivatives. The reaction proceeds via the formation of an intermediate carbamate which then undergoes intramolecular cyclization.

Experimental Protocol: Cyclization of 2-amino-4-bromo-5-methylphenol

-

Reagents and Solvents:

-

2-amino-4-bromo-5-methylphenol

-

N,N'-Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF), anhydrous

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromo-5-methylphenol (1.0 eq) in anhydrous tetrahydrofuran.

-

To this solution, add N,N'-carbonyldiimidazole (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with 2N aqueous hydrochloric acid.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 4-bromo-3-methylphenol | NH₄NO₃, KHSO₄ | 4-bromo-3-methyl-2-nitrophenol | High |

| 2 | 4-bromo-3-methyl-2-nitrophenol | NaBH₄, Ni(OAc)₂·4H₂O | 2-amino-4-bromo-5-methylphenol | High |

| 3 | 2-amino-4-bromo-5-methylphenol | N,N'-Carbonyldiimidazole (CDI) | 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one | Good to High |

Table 2: Predicted Spectral Data for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons as singlets or doublets in the range of δ 6.8-7.5 ppm. A singlet for the methyl group around δ 2.2-2.4 ppm. A broad singlet for the N-H proton (concentration dependent). |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 15-20 ppm. A signal for the carbonyl carbon around δ 150-160 ppm. |

| IR (cm⁻¹) | N-H stretching around 3200-3300 cm⁻¹, C=O stretching around 1750-1770 cm⁻¹, C-N and C-O stretching in the fingerprint region. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of C₈H₆BrNO₂ (227.96 g/mol ) with a characteristic isotopic pattern for bromine. |

Note: The spectral data is predicted based on the analysis of similar structures and has not been experimentally verified for this specific compound in the cited literature.

Visualizations

Figure 1: Overall synthetic workflow for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.

Figure 2: Proposed mechanism for the CDI-mediated cyclization.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

-

Nitration: Nitration reactions can be highly exothermic and produce toxic nitrogen oxide gases.[3][4] The reaction should be carried out with careful temperature control, and a blast shield is recommended. Nitric acid is highly corrosive and a strong oxidizing agent.[5][6][7] Avoid contact with skin and eyes, and keep away from combustible materials.[5][6][7]

-

Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

-

N,N'-Carbonyldiimidazole (CDI): CDI is moisture-sensitive and can cause skin and eye irritation. Handle in a dry atmosphere and avoid inhalation of dust.

-

Brominated Compounds: Brominated organic compounds are often toxic and should be handled with care. Avoid inhalation and skin contact.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a practical and efficient synthetic route for the preparation of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. The proposed pathway utilizes established chemical transformations and readily available starting materials, making it an accessible method for researchers in organic and medicinal chemistry. The detailed protocols and safety information provided herein are intended to facilitate the successful and safe synthesis of this valuable chemical intermediate.

References

-

Nitration reaction safety. (2024). YouTube. [Link]

-

Guggenheim, T. L., & American Chemical Society. Division of Industrial and Engineering Chemistry. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]

-

NITRIC ACID SAFETY. (n.d.). University of Washington. [Link]

-

Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]

-

Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety. [Link]

-

Zeynizadeh, B., & Rahimi, S. (2006). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 22(3), 597-602. [Link]

-

Piña, S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]

-

Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science, 22(3), 169-173. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 3. m.youtube.com [m.youtube.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. ehs.washington.edu [ehs.washington.edu]

- 6. ehs.com [ehs.com]

- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

An In-depth Technical Guide to the Chemical Properties of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a halogenated heterocyclic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and predicted spectral characteristics of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, offering a foundational resource for its potential application in drug discovery and development.

Chemical Identity and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value | Source/Justification |

| Chemical Name | 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one | IUPAC Nomenclature |

| CAS Number | 1388042-52-1 | Chemical Supplier Data |

| Molecular Formula | C₈H₆BrNO₂ | Calculated from Structure |

| Molecular Weight | 228.04 g/mol | Calculated from Atomic Weights |

| Appearance | Predicted to be a white to off-white solid | General property of benzoxazolone derivatives |

| Melting Point | Not available (Predicted to be >150 °C) | Based on similar substituted benzoxazolones |

| Boiling Point | Not available (Predicted to be >300 °C) | High for heterocyclic compounds of this size |

| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | General solubility of benzoxazolones |

Molecular Structure

The structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one features a bicyclic system where a benzene ring is fused to an oxazolidin-2-one ring. The bromine atom is at position 5, and the methyl group is at position 4 of the benzoxazole core.

Figure 1. Chemical structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves the cyclization of a substituted 2-aminophenol. This is a well-established route for the formation of the benzoxazolone core.

Figure 2. Proposed synthetic pathway for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of benzoxazolone derivatives.

Step 1: Synthesis of 2-Amino-4-bromo-3-methylphenol

-

Nitration of 4-bromo-3-methylphenol: To a solution of 4-bromo-3-methylphenol in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated 4-bromo-3-methyl-2-nitrophenol is collected by filtration.

-

Reduction of the nitro group: The synthesized 4-bromo-3-methyl-2-nitrophenol is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield 2-amino-4-bromo-3-methylphenol.

Step 2: Cyclization to form 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

-

To a solution of 2-amino-4-bromo-3-methylphenol in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), a carbonylating agent such as carbonyldiimidazole (CDI) or triphosgene is added portion-wise at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.

Predicted Spectroscopic Data

The following spectral data are predictions based on the analysis of similar benzoxazolone structures.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the two adjacent protons on the benzene ring. The coupling constant would be in the range of 8-9 Hz, characteristic of ortho-coupling.

-

Methyl Protons: A singlet corresponding to the methyl group protons is expected, likely in the range of δ 2.2-2.5 ppm.

-

NH Proton: A broad singlet for the N-H proton is anticipated, typically in the downfield region of δ 9.0-11.0 ppm, the exact position being dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal for the carbonyl carbon (C=O) is expected in the range of δ 150-160 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons would appear in the typical range of δ 110-145 ppm. The carbon attached to the bromine atom would be shifted to a higher field compared to the others.

-

Methyl Carbon: The methyl carbon signal is expected to be in the range of δ 15-20 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic broad absorption band for the N-H stretching vibration is expected around 3200-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group is predicted in the region of 1750-1780 cm⁻¹.

-

C-O Stretch: A stretching vibration for the C-O bond within the heterocyclic ring is expected around 1200-1250 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 227 and 229 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways for benzoxazolones involve the loss of CO and subsequent ring rearrangements.

Reactivity and Potential Applications

The 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one scaffold possesses several reactive sites that can be exploited for further chemical modifications.

-

N-Alkylation/Arylation: The nitrogen atom of the oxazolone ring can be alkylated or arylated under basic conditions to introduce various substituents.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for introducing a wide range of functional groups via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions. This allows for the generation of diverse chemical libraries for biological screening.

The benzoxazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific substitution pattern of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety Information

As with any chemical compound, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the known and predicted chemical properties of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. While specific experimental data for this compound is limited, the information presented, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers and scientists interested in utilizing this molecule in their drug discovery and development endeavors. The versatile synthetic handles on this scaffold offer significant opportunities for the creation of novel and potentially bioactive compounds.

References

No specific literature detailing the synthesis and full characterization of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one was identified in the conducted searches. The provided synthesis and spectral predictions are based on general knowledge of benzoxazolone chemistry as found in various organic chemistry textbooks and publications on related compounds.

An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor

Abstract: This technical guide provides a comprehensive overview of Lorlatinib (also known as PF-06463922), a potent, third-generation, CNS-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Developed for the treatment of specific subtypes of non-small cell lung cancer (NSCLC), Lorlatinib has demonstrated significant efficacy in both treatment-naïve patients and those who have developed resistance to earlier-generation inhibitors. This document delves into the chemical properties, mechanism of action, pharmacokinetics, clinical efficacy, and safety profile of Lorlatinib, offering valuable insights for researchers, clinicians, and drug development professionals.

A Note on Chemical Identification: Initial database inquiries for CAS number 1388042-52-1 may erroneously link to the compound 5-Bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This guide clarifies that the extensive biological and clinical data discussed herein pertains to Lorlatinib (PF-06463922) , for which the correct and verified CAS number is 1454846-35-5 . This discrepancy is important to note for accurate literature searching and compound sourcing.

Introduction: Overcoming Resistance in Targeted Cancer Therapy

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of cancers driven by specific genetic alterations. In non-small cell lung cancer (NSCLC), chromosomal rearrangements of the anaplastic lymphoma kinase (ALK) gene represent a key oncogenic driver. While first and second-generation ALK inhibitors like crizotinib, alectinib, and ceritinib have shown remarkable initial efficacy, the eventual development of acquired resistance, often through secondary mutations in the ALK kinase domain, poses a significant clinical challenge.[1]

Lorlatinib (PF-06463922) was specifically designed to address this challenge. As a third-generation ALK/ROS1 inhibitor, its macrocyclic structure allows for high potency and selectivity, and critically, the ability to penetrate the blood-brain barrier, a common site of metastasis in ALK-positive NSCLC.[1][2] This guide will explore the multifaceted properties of Lorlatinib that contribute to its clinical utility.

Chemical and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development and application. Lorlatinib is a macrocyclic ether with the following key properties:

| Property | Value |

| IUPAC Name | (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][3][4][5]benzoxadiazacyclotetradecine-3-carbonitrile |

| Synonyms | PF-06463922, Lorbrena |

| CAS Number | 1454846-35-5 |

| Molecular Formula | C21H19FN6O2 |

| Molecular Weight | 406.41 g/mol |

| Appearance | White Powder |

| Solubility | Soluble in DMSO |

| Melting Point | 184-187°C |

Mechanism of Action: Potent and Broad-Spectrum Kinase Inhibition

Lorlatinib functions as a reversible, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[6] Its mechanism of action is centered on blocking the phosphorylation of these kinases, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3, AKT, ERK, and S6 pathways.[1]

A key feature of Lorlatinib is its potent activity against a wide spectrum of clinically acquired ALK resistance mutations, including the highly recalcitrant G1202R mutation, which confers resistance to both first and second-generation ALK inhibitors.[1][7] In vitro studies have demonstrated that Lorlatinib is significantly more potent than crizotinib, ceritinib, and alectinib against both wild-type ALK and various mutant forms.[7]

Caption: Lorlatinib inhibits ALK/ROS1 signaling pathways.

Pharmacokinetics and CNS Penetration

Lorlatinib exhibits favorable pharmacokinetic properties that contribute to its clinical efficacy. It is orally bioavailable, and its clearance increases with multiple doses, indicating autoinduction.[8]

A critical advantage of Lorlatinib is its ability to effectively cross the blood-brain barrier.[9] This is particularly important as the central nervous system (CNS) is a frequent site of metastasis in ALK-positive NSCLC, and many other TKIs have limited CNS penetration.[1] Clinical studies have demonstrated that Lorlatinib achieves therapeutic concentrations in the cerebrospinal fluid (CSF), with a CSF/free plasma ratio of 0.77.[10] This potent CNS penetration allows for the effective treatment of brain metastases.[2][9]

Preclinical and Clinical Efficacy

The efficacy of Lorlatinib has been extensively evaluated in preclinical models and clinical trials.

Preclinical Studies

In vitro assays have consistently shown Lorlatinib's superior potency against both wild-type and a wide range of ALK mutant cell lines compared to earlier-generation inhibitors.[7] In vivo mouse models of ALK-driven tumors, including those with brain metastases, have demonstrated significant tumor regression and prolonged survival with Lorlatinib treatment.[7]

Clinical Trials

The pivotal Phase 3 CROWN study compared Lorlatinib to crizotinib in the first-line treatment of patients with advanced ALK-positive NSCLC. The results were remarkable, showing a significantly longer progression-free survival (PFS) for patients treated with Lorlatinib.[11] After five years of follow-up, 60% of patients in the Lorlatinib group were alive without disease progression, compared to just 8% in the crizotinib group.[11]

Lorlatinib has also shown substantial intracranial activity in patients with both baseline CNS metastases and those who develop them during treatment.[12][13] Phase 2 trials have demonstrated clinically meaningful activity in patients who have been heavily pretreated with other ALK inhibitors, highlighting its role in overcoming acquired resistance.[14]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines a general method for assessing the effect of Lorlatinib on the proliferation of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lorlatinib in a given cell line.

Materials:

-

ALK-positive cancer cell line (e.g., H3122)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Lorlatinib stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader for luminescence

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Lorlatinib in complete growth medium.

-

Remove the existing medium from the cells and add the Lorlatinib dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results against the log of the Lorlatinib concentration to determine the IC50 value.

Sources

- 1. oncologynewscentral.com [oncologynewscentral.com]

- 2. Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Management of Adverse Events Associated with Lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]

- 10. Evaluation of Lorlatinib Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Successful intracranial response of lorlatinib after resistance with alectinib and brigatinib in patients with ALK-positive lung adenocarcinoma: Implications of CNS penetration rate of brigatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pfizer Presents Full Results from Phase 2 Study of Next-Generation Investigational ALK-Inhibitor Lorlatinib in ALK-Positive and ROS1-Positive Advanced Non-Small Cell Lung Cancer | Pfizer [pfizer.com]

A Technical Guide to the Biological Activity of Substituted 2,3-Dihydro-1,3-benzoxazol-2-ones

This guide provides an in-depth exploration of the biological activities of the benzoxazolone scaffold, with a conceptual focus on derivatives related to 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Given the limited direct research on this specific molecule, this document synthesizes findings from structurally similar compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the significant anticancer and antimicrobial properties of this class of compounds, detailing mechanisms of action, quantitative data, and validated experimental protocols.

The Benzoxazolone Core: A Privileged Scaffold in Medicinal Chemistry

The benzoxazolone ring system, a bicyclic structure fusing a benzene ring with an oxazolone ring, is a prominent scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities.[2][3] The structural rigidity and electronic properties of the benzoxazolone core make it an ideal framework for designing molecules that can interact with various biological targets. Modifications at the nitrogen atom and on the benzene ring allow for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent therapeutic agents.

Anticancer Activity of Benzoxazolone Derivatives

A significant body of research has focused on the potential of benzoxazolone derivatives as anticancer agents.[1][4] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often through mechanisms involving the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][5]

Mechanism of Action: Apoptosis Induction and Kinase Inhibition

Many substituted benzoxazolones exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells.[2][6] One of the key mechanisms involves the activation of effector caspases, such as caspase-3, and the modulation of apoptosis-related proteins.[2][6] For instance, studies on N-substituted benzoxazolone derivatives have shown increased immunoreactivities of FasL and caspase-3 in breast cancer cells (MCF-7), indicating the induction of the extrinsic apoptotic pathway.[2]

Furthermore, some benzoxazole derivatives have been identified as potent inhibitors of protein kinases that are often dysregulated in cancer. A crucial target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[5] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest. Molecular docking studies have supported the strong binding affinity of certain benzoxazole derivatives to the VEGFR-2 receptor.[5]

Below is a diagram illustrating a proposed signaling pathway for the anticancer activity of benzoxazolone derivatives.

Caption: Proposed anticancer mechanism of benzoxazolone derivatives.

In Vitro Cytotoxicity Data

The cytotoxic effects of various benzoxazolone and related benzoxazole derivatives have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of higher potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole-1,3,4-Oxadiazole Hybrids | Compound 10b (3,4,5-trimethoxy substitution) | A549 (Lung) | 0.13 ± 0.014 | [7] |

| MCF-7 (Breast) | 0.10 ± 0.013 | [7] | ||

| HT-29 (Colon) | 0.22 ± 0.017 | [7] | ||

| 2-Arylbenzoxazoles | Compound 40 | NCI-H460 (Non-small cell lung) | 0.4 | [7] |

| N-substituted benzoxazolones | Compound 2 (5-Chloro substituted) | MCF-7 (Breast) | 50 | [2] |

| Phortress Analogue | Compound 3n | MCF-7 (Breast) | 0.03 ± 0.00 | [8] |

| A549 (Lung) | 0.04 ± 0.00 | [8] | ||

| HT-29 (Colon) | 0.06 ± 0.01 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[10]

-

Test compound stock solution (dissolved in a suitable solvent like DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Benzoxazolone Derivatives

Benzoxazolone derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[3][12] The presence of a halogen, such as bromine, on the benzoxazole ring can influence the antimicrobial spectrum and potency.[13][14]

Spectrum of Activity

Studies have shown that substituted benzoxazolones are active against both Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[12][14] Some derivatives also exhibit antifungal properties against pathogens like Candida albicans.[14] The antimicrobial efficacy is often dependent on the specific substitutions on the benzoxazolone core.[12] For example, a study on ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylpropionamide derivatives found that a meta-tolyl substitution resulted in the most active compound against E. coli, S. aureus, and E. faecalis.[12]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[15][16]

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-phenylpropionamide derivatives | 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | E. coli | 64 | [12] |

| S. aureus | 8 | [12] | ||

| E. faecalis | 32 | [12] | ||

| N-phenylacetamide derivatives | 2-(2-oxo-2-benzoxazoline-3-yl)-N-(p-chlorophenyl)acetamide | S. aureus | 64 | [12] |

| E. faecalis | 64 | [12] | ||

| 3-(2-benzoxazol-5-yl)alanine derivative | H-Box[(2-OMe-4-NMe2)Ph]-OMe | B. subtilis | 12.5 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium[18]

-

Test compound stock solution

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[16]

-

Positive control (broth with inoculum)

-

Negative control (broth only)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the wells of a 96-well plate using the appropriate broth. The final volume in each well is typically 50-100 µL.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.[16]

-

Inoculation: Add a defined volume of the bacterial suspension to each well containing the compound dilutions, as well as to the positive control wells. Do not add inoculum to the negative control wells.[16]

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[16]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][16]

Caption: Workflow for the broth microdilution MIC assay.

Synthesis of Benzoxazolone Derivatives

The synthesis of substituted benzoxazolone derivatives often starts from corresponding o-aminophenols. A common method for creating the benzoxazol-2-one core involves the reaction of an o-aminophenol with urea or phosgene equivalents. For N-substituted derivatives, subsequent alkylation or acylation at the nitrogen atom is performed.

A general synthetic scheme for N-substituted benzoxazolones is depicted below.

Caption: General synthetic route to N-substituted benzoxazolones.

Conclusion

The 2,3-dihydro-1,3-benzoxazol-2-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Derivatives of this core structure have demonstrated significant potential as both anticancer and antimicrobial agents. The ease of chemical modification allows for the generation of extensive libraries of compounds, enabling detailed structure-activity relationship studies to optimize potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of this important class of heterocyclic compounds. Further research into the specific mechanisms of action and in vivo efficacy of lead compounds is warranted to translate these promising in vitro findings into clinical applications.

References

-

Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

-

Springer Nature Experiments. MTT Assay Protocol. [Link]

-

Yakan, H., et al. (2018). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Letters in Drug Design & Discovery, 15(11), 1185-1193. [Link]

-

Hudzicki, J. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19, 1-22. [Link]

-

SEAFDEC/AQD. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

International Journal of Research in Engineering, Science and Management. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link]

-

Ozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]

-

Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

-

Jevremović, S., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. Journal of Molecular Structure, 1141, 495-511. [Link]

-

Kaczmarek, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 725-738. [Link]

-

Fiste, O., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10]oxazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles. Journal of Molecular Structure, 1298, 137021. [Link]

-

ResearchGate. Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. [Link]

-

Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24. [Link]

-

El-Sayed, M. A. A., et al. (2018). Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Medicinal Chemistry, 10(13), 1545-1563. [Link]

-

Soyer, Z., et al. (2009). Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences, 34(4), 209-215. [Link]

-

Kumar, A., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 13(1), 1-17. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-15. [Link]

-

ResearchGate. Synthesis method of benzoxazole derivatives (21‐40). [Link]

-

Semantic Scholar. Synthesis of Benzoxazole Associated Benzothiazine-4-ones and their in vitro and in silico Antimicrobial, Antioxidant Activities. [Link]

Sources

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer activity of benzoxazole derivative (2015 onwards): a review [ouci.dntb.gov.ua]

- 5. Design, synthesis and anticancer activity of substituted benzoxazole derivatives [wisdomlib.org]

- 6. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. clyte.tech [clyte.tech]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. files.core.ac.uk [files.core.ac.uk]

5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and a Framework for its Elucidation

Authored by a Senior Application Scientist

Foreword: The following guide addresses the scarcity of direct research on the specific molecule 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. In the absence of established data, this document serves as a comprehensive, experience-driven framework for initiating a research program to elucidate its mechanism of action. By leveraging the well-documented activities of the broader benzoxazolone class of compounds, we can formulate robust hypotheses and design rigorous experimental protocols to test them. This guide is intended for researchers, scientists, and drug development professionals who are poised to investigate the therapeutic potential of this novel chemical entity.

Introduction: The Benzoxazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazolone nucleus is a heterocyclic scaffold of significant interest in drug discovery.[1][2] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic fragments, make it an ideal starting point for the design of novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] This wide range of activities suggests that the benzoxazolone scaffold can be chemically modified to interact with a variety of biological targets.

The subject of this guide, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, is a novel derivative. While its specific biological activities are yet to be characterized, its structural similarity to other well-studied benzoxazolones allows us to propose several plausible mechanisms of action. This document will outline these proposed mechanisms and provide a detailed experimental roadmap for their investigation.

Proposed Mechanisms of Action for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Based on the established pharmacology of the benzoxazolone class, we propose three primary avenues for investigation into the mechanism of action of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one:

-

Hypothesis 1: Inhibition of Pro-inflammatory Enzymes. Many benzoxazolone derivatives exhibit potent anti-inflammatory effects.[4][5] This suggests that 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one may act as an inhibitor of key enzymes in inflammatory pathways, such as soluble epoxide hydrolase (sEH) or cyclooxygenase (COX).[4][5]

-

Hypothesis 2: Modulation of Kinase Signaling Pathways. The benzoxazole scaffold has been identified in compounds that inhibit various protein kinases, which are critical regulators of cellular processes, including proliferation and survival.[4] Therefore, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one could potentially exert anticancer or anti-inflammatory effects by targeting specific kinases.

-

Hypothesis 3: Antimicrobial Activity through Essential Enzyme Inhibition. The benzoxazolone moiety is present in a number of compounds with demonstrated antibacterial and antifungal properties.[3] It is plausible that 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one could inhibit the growth of microbial pathogens by targeting essential bacterial or fungal enzymes.

The following sections will provide detailed experimental protocols to systematically test each of these hypotheses.

Experimental Framework for Mechanistic Elucidation

This section details the experimental workflows designed to investigate the proposed mechanisms of action. The protocols are presented in a step-by-step format to facilitate their implementation in a laboratory setting.

Investigation of Anti-inflammatory Properties and Enzyme Inhibition

The initial experiments should focus on confirming the anti-inflammatory potential of the compound and identifying potential enzymatic targets.

Experimental Workflow for Anti-inflammatory Activity Screening:

Caption: Workflow for screening anti-inflammatory activity.

Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

-

Objective: To determine if 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one inhibits sEH activity.

-

Materials: Recombinant human sEH, PHOME (fluorescent substrate), test compound, positive control inhibitor (e.g., AUDA), assay buffer (e.g., Tris-HCl, pH 7.4), 96-well black microplates.

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of the microplate.

-

Add 100 µL of recombinant sEH solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 100 µL of the PHOME substrate.

-

Monitor the increase in fluorescence (excitation/emission ~330/465 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration and determine the IC50 value.

-

Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2.

-

Materials: Ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), colorimetric probe (e.g., TMPD), test compound, selective inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2), assay buffer, 96-well clear microplates.

-

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitors.

-

Add the enzyme (COX-1 or COX-2) to the wells, followed by the compound dilutions. Incubate for 10 minutes at 37°C.

-

Add the colorimetric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at 590 nm at multiple time points.

-

Calculate the reaction rates and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Investigation of Kinase Inhibition

Given the prevalence of kinase inhibition among benzoxazole derivatives, a broad kinase panel screening followed by more focused assays is recommended.

Signaling Pathway for a Hypothetical Kinase Target:

Caption: Potential inhibition of a kinase signaling pathway.

Protocol 3: Kinase Panel Screening

-

Objective: To identify potential kinase targets of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one from a large panel of kinases.

-

Procedure: This is typically outsourced to a specialized contract research organization (CRO). The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The results are reported as percent inhibition.

Protocol 4: In Vitro Kinase Inhibition Assay (for identified hits)

-

Objective: To determine the potency (IC50) of the compound against specific kinases identified in the panel screen.

-

Materials: Recombinant active kinase, specific peptide substrate, ATP, test compound, appropriate assay buffer, and a detection system (e.g., ADP-Glo™, LanthaScreen™).

-

Procedure:

-

Perform serial dilutions of the test compound.

-

In a microplate, combine the kinase, peptide substrate, and compound dilutions.

-

Initiate the reaction by adding ATP.

-

After a defined incubation period, stop the reaction and measure the kinase activity using the chosen detection system.

-

Plot the dose-response curve and calculate the IC50 value.

-

Investigation of Antimicrobial Activity

The antimicrobial potential of the compound can be assessed using standard microbiology techniques.

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Materials: Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), test compound, positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi), 96-well clear microplates.

-

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in the broth medium in the microplate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (no compound) and negative (no inoculum) growth controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

-

Data Summary and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Enzyme Inhibition Data

| Compound | sEH IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

| 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Positive Control 1 (e.g., AUDA) | [Known Value] | NA | NA |

| Positive Control 2 (e.g., Celecoxib) | NA | [Known Value] | [Known Value] |

Table 2: Summary of Antimicrobial Activity

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Positive Control (e.g., Ciprofloxacin) | [Known Value] | [Known Value] | NA |

| Positive Control (e.g., Fluconazole) | NA | NA | [Known Value] |

Conclusion and Future Directions

This guide provides a foundational research plan for elucidating the mechanism of action of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. The proposed hypotheses are grounded in the extensive literature on the biological activities of the benzoxazolone scaffold. By systematically executing the detailed experimental protocols, researchers can generate the necessary data to identify the primary biological targets and pathways modulated by this novel compound. Positive results from these initial studies would warrant further investigation, including more advanced cell-based assays, in vivo efficacy studies in relevant disease models, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

- Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Bioorganic & Medicinal Chemistry Letters.

- Synthesis and Biological Studies of New 2-Benzoxazolinone Deriv

- Biological activities of benzoxazole and its derivatives.

- Synthesis and biological profile of benzoxazolone deriv

- Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one: A Technical Guide for Advanced Drug Development

Preamble: Navigating the Spectroscopic Landscape of a Niche Benzoxazolone Derivative

In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. This guide is dedicated to the comprehensive spectroscopic characterization of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one , a heterocyclic compound of interest. It is important to note that while this molecule holds significant potential, a thorough search of publicly accessible databases and scientific literature did not yield experimentally acquired spectral data (NMR, IR, Mass Spectrometry) for this specific compound.

This guide, therefore, adopts a predictive and comparative approach, leveraging established spectroscopic principles and data from structurally analogous compounds. By dissecting the expected spectral signatures, we aim to provide a robust framework for researchers and scientists to identify and characterize this target molecule, or similar derivatives, with a high degree of confidence. Our narrative is grounded in the causality behind experimental choices and is designed to be a self-validating system for spectroscopic analysis.

Molecular Architecture and its Spectroscopic Implications

The structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, with its unique substitution pattern on the benzoxazolone core, dictates a specific set of spectroscopic characteristics. Understanding this architecture is the first step in predicting its spectral output.

Caption: Predicted Molecular Structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Proton and Carbon-13 Analysis

NMR spectroscopy provides the most detailed information about the molecular structure. While experimental data for our target molecule is unavailable, we can predict the ¹H and ¹³C NMR spectra based on the known chemical shifts of related benzoxazolone derivatives.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution, using sonication if necessary.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a longer relaxation delay (5 seconds) to ensure quantitative data for all carbon environments.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | Singlet | 1H | N-H | The N-H proton of the cyclic carbamate is expected to be significantly deshielded and will appear as a broad singlet. |

| ~7.5 | Singlet | 1H | Ar-H | Aromatic proton at C6, adjacent to the bromine atom. The singlet nature arises from the lack of adjacent protons for coupling. |

| ~7.2 | Singlet | 1H | Ar-H | Aromatic proton at C7. Expected to be a singlet due to the substitution pattern. |

| ~2.3 | Singlet | 3H | CH₃ | The methyl protons are in a typical benzylic position and are expected to appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C=O | The carbonyl carbon of the cyclic carbamate is highly deshielded. |

| ~140 | Ar-C | Quaternary aromatic carbon (C4a) attached to the oxygen atom. |

| ~132 | Ar-C | Quaternary aromatic carbon (C7a) attached to the nitrogen atom. |

| ~130 | Ar-CH | Aromatic methine carbon at C6. |

| ~125 | Ar-C | Quaternary aromatic carbon (C4) attached to the methyl group. |

| ~115 | Ar-C-Br | Quaternary aromatic carbon (C5) attached to the bromine atom. |

| ~110 | Ar-CH | Aromatic methine carbon at C7. |

| ~15 | CH₃ | The methyl carbon will appear at a high field. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, the IR spectrum will be dominated by absorptions from the carbonyl group, the N-H bond, and the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry, solid compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to form a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3200 | N-H | Stretching vibration of the amine group within the oxazolone ring. |

| ~1750 | C=O | Strong stretching vibration of the cyclic carbamate carbonyl group. |

| ~1600, ~1480 | C=C | Aromatic carbon-carbon stretching vibrations. |

| ~1250 | C-O | Asymmetric stretching of the C-O-C bond in the ester group of the carbamate. |

| ~800 | C-H | Out-of-plane bending of the aromatic C-H bonds. |

| ~600 | C-Br | Stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph inlet.

-

Ionization: Use a standard electron ionization (EI) energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Predicted Mass Spectrum Fragmentation

The mass spectrum of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Caption: Predicted key fragmentation pathways for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.

Table of Predicted m/z Values:

| m/z (relative intensity) | Ion |

| 228/230 (High) | [M]⁺˙ (Molecular ion) |

| 200/202 (Moderate) | [M-CO]⁺˙ |

| 184/186 (Moderate) | [M-CO₂]⁺˙ |

| 149 (Low) | [M-Br]⁺ |

Conclusion: A Predictive Framework for Spectroscopic Confirmation

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. The detailed protocols and predicted spectral data for NMR, IR, and Mass Spectrometry offer a solid foundation for researchers to identify and characterize this molecule. The causality-driven explanations for the predicted spectral features, combined with the structured data presentation, are intended to empower scientists in their drug discovery and development endeavors. The principles outlined herein are broadly applicable to the spectroscopic analysis of other novel benzoxazolone derivatives.

References

As this guide is predictive in nature due to the absence of direct experimental data for the target compound, the references provided are to general spectroscopic databases and foundational texts that support the principles of spectral interpretation used throughout this document.

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

solubility of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one in different solvents

An In-depth Technical Guide to the Solubility of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Authored by: A Senior Application Scientist

Foreword: From Empirical Data to Predictive Understanding

In the landscape of pharmaceutical research and chemical synthesis, understanding the solubility of a novel compound is a foundational pillar upon which success is built. It is a parameter that dictates everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide focuses on a specific molecule of interest: 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.

Rather than presenting a simple table of solubility values, this document is designed to serve as a comprehensive operational and theoretical guide. We will deconstruct the "why" behind the solubility behavior of this molecule, providing you, the researcher, with the predictive tools and experimental frameworks necessary to not only measure but also anticipate its behavior in various solvent systems. We will move beyond rote data and into the realm of mechanistic understanding, empowering you to make informed decisions in your experimental designs. This is a guide to mastering solubility, not merely measuring it.

Molecular Profile of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

To understand the solubility of a compound, we must first understand the molecule itself. The structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one presents several key features that will govern its interaction with solvents.

-

Aromatic Benzene Ring: Contributes to hydrophobicity and potential for π-π stacking interactions.

-

Heterocyclic Oxazolone Ring: Introduces polarity. The lactam-like amide group (-NH-C=O) is a key site for hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).

-

Bromo Group: A large, polarizable halogen that increases the molecular weight and introduces a dipole moment. It contributes to van der Waals forces.

-

Methyl Group: A small, nonpolar alkyl group that slightly increases hydrophobicity.

The interplay of these functional groups results in a molecule of intermediate polarity with a significant capacity for specific interactions like hydrogen bonding. Its crystalline form will likely be stabilized by strong intermolecular forces, particularly hydrogen bonds between the N-H and C=O groups of adjacent molecules. Overcoming this crystal lattice energy is a primary barrier to dissolution.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

While the adage "like dissolves like" is a useful heuristic, it lacks quantitative predictive power. For a more sophisticated approach, we turn to the Hansen Solubility Parameters (HSP), a system that disaggregates the total cohesive energy of a substance into three distinct parameters.

-

δD (Dispersion): Energy from atomic van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSPs of two substances in this 3D space can be calculated, with smaller distances indicating higher affinity.

Estimated Hansen Solubility Parameters for the Solute

While experimental determination is required for precise values, we can estimate the HSP for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one based on its structure and comparison to similar compounds.

| Parameter | Estimated Value (MPa⁰·⁵) | Rationale |

| δD | 19.0 - 20.5 | The presence of the aromatic ring and the large bromine atom suggests significant dispersion forces, typical for aromatic and halogenated compounds. |

| δP | 9.0 - 12.0 | The polar lactam group and the C-Br bond create a notable dipole moment, leading to a moderate-to-high polar parameter. |

| δH | 8.0 - 11.0 | The N-H group (donor) and the carbonyl oxygen (acceptor) provide a strong capacity for hydrogen bonding. |

Application: Solvent Selection

Using these estimated parameters, we can now screen for potentially effective solvents. The table below lists the HSP for common laboratory solvents. Solvents with HSP values close to our estimated range for the solute are predicted to be the most effective.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Compatibility |

| Water | 15.5 | 16.0 | 42.3 | Poor. The extremely high δH of water is a mismatch. |

| Methanol | 15.1 | 12.3 | 22.3 | Moderate. δP is a good match, but δH is high. |

| Ethanol | 15.8 | 8.8 | 19.4 | Good. A well-balanced profile, good match for δP. |

| Acetone | 15.5 | 10.4 | 7.0 | Good. Good alignment across δP and δH. |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Good. Excellent match for δH, reasonable δD. |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Moderate. δP and δH are somewhat low. |

| Toluene | 18.0 | 1.4 | 2.0 | Poor. Lacks the necessary polarity and H-bonding. |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Excellent. Strong alignment across all three parameters. |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Excellent. Strong alignment across all three parameters. |

| Hexane | 14.9 | 0.0 | 0.0 | Insoluble. A completely non-polar solvent. |

This predictive analysis suggests that polar aprotic solvents like DMSO and DMF will be excellent solvents, while alcohols like Ethanol and ketones like Acetone will be good choices. Non-polar solvents such as hexane and toluene are predicted to be very poor solvents. Water is also predicted to be a poor solvent due to its uniquely high hydrogen bonding energy, which is not well-matched by the solute.

Experimental Protocol: The Gold Standard Shake-Flask Method (OECD 105)

Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is the most reliable and widely accepted technique for determining the solubility of a compound in a specific solvent. This protocol ensures that the system reaches equilibrium, providing a true measure of saturation solubility.

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Method Workflow.

Detailed Step-by-Step Protocol

-

Preparation:

-

Bring the solute (5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one) and the chosen analytical-grade solvent to a constant, defined temperature (e.g., 25°C ± 0.5°C) in a calibrated water bath or incubator.

-

-

System Saturation:

-

In a sealed, inert glass flask, add a measured volume of the solvent.

-

Add an excess amount of the solute to the flask. It is critical that a significant amount of undissolved solid remains visible throughout the experiment to ensure a saturated solution.

-

-

Equilibration:

-

Place the flask in an orbital shaker within the temperature-controlled environment.

-

Agitate the mixture at a constant speed that ensures thorough mixing and suspension of the solid without creating a vortex.

-

The initial equilibration period should be 24 hours.

-

-

Phase Separation and Sampling:

-

Stop agitation and allow the flask to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a sample from the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) glass syringe.

-

Immediately attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent clear filtrate into a clean vial. This step is crucial to prevent undissolved microparticles from artificially inflating the concentration measurement.

-

-

Quantification:

-

Accurately dilute the filtrate with a suitable solvent to fall within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Calculate the concentration of the solute in the original saturated solution based on the dilution factor.

-

-

Confirmation of Equilibrium:

-

Return the master flask to the shaker and continue agitation for an additional 12 hours under the same conditions.

-

Repeat the sampling and quantification steps (4 and 5).

-

-

Final Validation:

-